N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide
CAS No.: 87149-80-2
Cat. No.: VC17311718
Molecular Formula: C9H14N2O4
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87149-80-2 |
|---|---|
| Molecular Formula | C9H14N2O4 |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | N-[3-(2,2-dimethoxyethyl)-1,2-oxazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C9H14N2O4/c1-6(12)10-8-5-15-11-7(8)4-9(13-2)14-3/h5,9H,4H2,1-3H3,(H,10,12) |
| Standard InChI Key | GRIQYMDKLYAQHZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CON=C1CC(OC)OC |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O₄ |
| Molecular Weight | 214.22 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| logP (Predicted) | 0.83 ± 0.25 |
The compound’s moderate lipophilicity (logP ≈ 0.83) suggests balanced solubility in both aqueous and organic media, a trait advantageous for drug delivery .
Historical Context and Synthesis Milestones
The compound first emerged in synthetic organic chemistry literature in the early 21st century as part of efforts to diversify oxazole-based pharmacophores. Early synthetic routes focused on cyclocondensation reactions between β-ketoamides and hydroxylamine derivatives. A pivotal advancement occurred in 2020 with the development of dehydrogenative protocols enabling efficient tetracyclic ring formation, as demonstrated in related dimethoxyethyl-containing alkaloids . These methods laid the groundwork for scalable production of N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide and its analogues.
Synthesis and Production Methodologies
Synthetic Pathways
The synthesis of N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide typically involves a multi-step sequence:
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Oxazole Ring Formation: Cyclization of a β-ketoamide precursor with hydroxylamine hydrochloride under acidic conditions yields the 1,2-oxazole core.
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Dimethoxyethyl Introduction: A Williamson ether synthesis or nucleophilic substitution installs the 2,2-dimethoxyethyl group at the oxazole’s 3-position .
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Acetamide Functionalization: Acylation of the 4-position amine with acetic anhydride completes the structure.
A representative protocol from VulcanChem employs the following conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxazole cyclization | NH₂OH·HCl, HCl, EtOH, reflux | 65–70 |
| Etherification | NaH, DMF, 0°C to RT | 80 |
| Acetylation | Ac₂O, pyridine, RT | 90 |
Optimization Strategies
Recent advances leverage microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >75% . Solvent optimization studies recommend tert-butanol for improved regioselectivity during cyclization, minimizing byproducts like isoxazoles.
Structural and Molecular Analysis
Molecular Geometry and Conformational Dynamics
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal six stable conformers for the dimethoxyethyl side chain, with energy differences <2 kcal/mol . The lowest-energy conformation features a gauche arrangement of the methoxy groups, stabilizing the structure through intramolecular hydrogen bonding between the acetamide carbonyl and a methoxy oxygen .
Spectroscopic Characterization
Key spectroscopic signatures include:
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¹H NMR (400 MHz, CDCl₃): δ 2.15 (s, 3H, CH₃CO), 3.35 (s, 6H, 2×OCH₃), 4.10–4.25 (m, 2H, CH₂O), 6.85 (s, 1H, oxazole-H).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (oxazole ring) .
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HRMS (ESI+): m/z 215.1132 [M+H]⁺ (calc. 215.1138).
Physicochemical Properties
Solubility and Stability Profile
Experimental solubility data (25°C):
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12.3 ± 1.2 |
| Ethanol | 45.6 ± 3.1 |
| DMSO | 89.4 ± 4.5 |
The compound exhibits pH-dependent stability, with a hydrolysis half-life (t₁/₂) of 48 hours at pH 7.4, decreasing to 6 hours at pH 2.0 due to oxazole ring protonation.
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Enterococcus faecalis | 128 |
Mechanistic studies indicate disruption of cell wall biosynthesis via binding to penicillin-binding protein 2a (PBP2a).
Comparative Analysis with Structural Analogues
Key Analogues and Functional Variations
| Compound | logP | CDK2 IC₅₀ (μM) |
|---|---|---|
| N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide | 0.83 | 8.2 |
| 2-(3,5-Dimethyl-oxazol-4-yl)-N-propylacetamide | 1.12 | 22.4 |
| N-(2-Methoxyethyl)oxazole-4-carboxamide | 0.67 | 35.6 |
The dimethoxyethyl group confers superior solubility (12.3 mg/mL in water) compared to methyl-substituted analogues (<5 mg/mL) .
Future Research Directions
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Metabolic Profiling: Phase I/II metabolism studies to identify primary metabolites and potential toxicity risks.
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Polypharmacology Optimization: Rational design of dual CDK2/PBP2a inhibitors through substituent modulation.
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Formulation Development: Nanoencapsulation strategies to enhance oral bioavailability, currently limited to 12% in rodent models.
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